molecular formula C11H21N3O B2982971 N-cyclohexylpiperazine-1-carboxamide CAS No. 923177-04-2

N-cyclohexylpiperazine-1-carboxamide

Cat. No.: B2982971
CAS No.: 923177-04-2
M. Wt: 211.309
InChI Key: MWPLPMJIIQLMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-cyclohexylpiperazine-1-carboxamide typically involves the reaction of cyclohexylamine with piperazine-1-carboxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-cyclohexylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-cyclohexylpiperazine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclohexylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-cyclohexylpiperazine-1-carboxamide can be compared with other similar compounds, such as:

This compound is unique due to the presence of both the cyclohexyl and piperazine-1-carboxamide groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclohexylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c15-11(14-8-6-12-7-9-14)13-10-4-2-1-3-5-10/h10,12H,1-9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPLPMJIIQLMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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